1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound known for its role as an antagonist of the aryl hydrocarbon receptor (AHR). This compound has been widely studied for its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases .
Preparation Methods
The synthesis of 1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 1-methyl-1-phenylhydrazine with 4-tolyl isothiocyanate. This reaction yields the desired compound, which is then characterized using various spectroscopic techniques such as NMR, IR, and UV . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and properties of pyrazole derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly those involving the aryl hydrocarbon receptor.
Mechanism of Action
The primary mechanism of action of 1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its role as an antagonist of the aryl hydrocarbon receptor (AHR). By binding to the AHR, the compound inhibits its activation and subsequent nuclear translocation. This prevents the AHR from binding to DNA and modulating gene expression, thereby exerting its effects on various cellular processes .
Comparison with Similar Compounds
1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other AHR antagonists such as:
CH-223191: Another well-known AHR antagonist with similar properties and applications.
FICZ: A compound that also targets the AHR but has different binding affinities and effects.
L-Kynurenine: An endogenous ligand of the AHR with distinct biological roles.
The uniqueness of this compound lies in its specific binding properties and its ability to inhibit AHR-dependent transcription without displaying agonist activity at higher concentrations .
Properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-3-5-11(6-4-10)9-14-13(17)12-7-8-15-16(12)2/h3-8H,9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURLXDAEXUHHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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